Ethyl 5,5-dimethylhex-2-enoate

Description

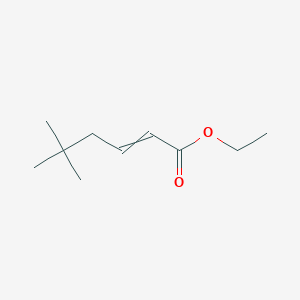

Ethyl 5,5-dimethylhex-2-enoate is an α,β-unsaturated ester characterized by a hex-2-enoate backbone substituted with an ethyl ester group at position 1 and two methyl groups at position 3. This compound’s structure imparts unique reactivity in organic synthesis, particularly in conjugate additions or cycloadditions.

Properties

CAS No. |

34993-65-2 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

ethyl 5,5-dimethylhex-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-12-9(11)7-6-8-10(2,3)4/h6-7H,5,8H2,1-4H3 |

InChI Key |

MUMIFLHCHVRJEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- This compound lacks the aldehyde (C6) and methyl (C3) substituents present in (E)-3-methyl-6-oxohex-2-enyl acetate, simplifying its reactivity profile .

- The ynoate (alkyne) and bulky diphenyl groups in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate introduce steric hindrance and electronic effects absent in the target compound .

(E)-3-Methyl-6-oxohex-2-enyl acetate

- Synthesis : Oxidative cleavage of diol precursors using HIO₄·2H₂O in THF/Et₂O, yielding 80% product.

- Reactivity : The aldehyde group at C6 enables nucleophilic additions (e.g., Grignard reactions), while the α,β-unsaturated ester participates in Diels-Alder cycloadditions.

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Synthesis : Propargylation of homopropargyl alcohols using 1,3-dilithiopropyne, followed by ethoxycarbonyl protection.

- Reactivity: The alkyne moiety undergoes click chemistry or Sonogashira coupling, while the carbonate group is prone to hydrolysis.

Comparison with this compound:

- The target compound’s synthesis likely involves esterification of 5,5-dimethylhex-2-enoic acid, avoiding the need for oxidative cleavage or propargylation .

- Its alkene group would exhibit reactivity similar to (E)-3-methyl-6-oxohex-2-enyl acetate but without competing aldehyde reactivity.

Spectroscopic Data

Key Observations :

- The absence of an aldehyde peak (~9.78 ppm) in this compound simplifies its ¹H-NMR interpretation compared to (E)-3-methyl-6-oxohex-2-enyl acetate .

- The ynoate proton in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate would appear as a triplet near δ 2.5–3.0 ppm (unreported in ).

Q & A

Q. What strategies can resolve discrepancies between theoretical and experimental data in the thermodynamic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.